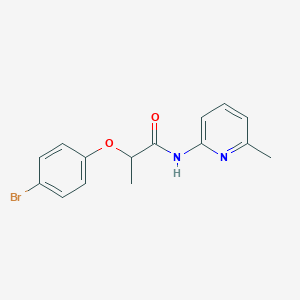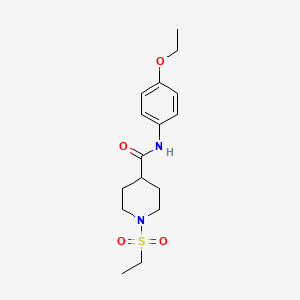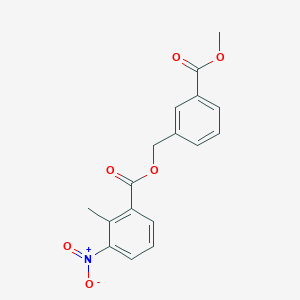
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPP belongs to the class of compounds known as amides, and it has been found to exhibit a range of biochemical and physiological effects when administered to laboratory animals.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to exhibit a range of biochemical and physiological effects when administered to laboratory animals. These effects include the inhibition of pro-inflammatory cytokine production, as well as the inhibition of COX-2 activity. 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in laboratory experiments is that it has been shown to exhibit a range of biochemical and physiological effects, which may make it useful for studying the mechanisms underlying inflammation and other physiological processes. However, one limitation of using 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide. One area of research could focus on further elucidating the mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, in order to better understand its potential therapeutic applications. Another area of research could focus on developing more efficient methods for synthesizing 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, in order to make it more widely available for laboratory experiments. Additionally, research could focus on testing the potential therapeutic applications of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in various disease models, in order to determine its efficacy and safety.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the use of 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide as a potential anti-inflammatory agent. Studies have shown that 2-(4-bromophenoxy)-N-(2-pyridinylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-7-5-12(16)6-8-14)15(19)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMYWSNKZZITLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)
![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)


![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)
![N-(3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4111520.png)

![6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111549.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)
![3-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111569.png)

![N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)